molecular formula C20H19NO3S B3296474 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole CAS No. 893667-99-7

1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole

Cat. No. B3296474
M. Wt: 353.4 g/mol
InChI Key: PQDZXPPCBDPISJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely involve a naphthalene ring with a methoxy group at the 4-position, linked via a sulfonyl group to an indole ring with a methyl group at the 2-position52. However, the exact structure could not be confirmed from the available sources.



Chemical Reactions Analysis

Specific chemical reactions involving “1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole” are not available in the sources I found. However, similar compounds have been involved in various chemical reactions, such as the synthesis of 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole” are not specified in the sources I found. However, similar compounds have been characterized. For instance, “(4-methoxynaphthalen-1-yl)methanamine” has a molecular weight of 187.24 and is a solid at room temperature8.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found. However, similar compounds have been associated with certain hazards. For example, “(4-methoxynaphthalen-1-yl)methanamine” has been associated with hazard statements H302, H315, H319, and H3359.


Future Directions

The future directions for research on this compound are not specified in the sources I found. However, similar compounds are being studied for their potential applications in various fields, including medicinal chemistry4.


Please note that this information is based on related compounds and may not accurately reflect the properties of “1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole”. Further research would be needed to confirm these details.


properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-14-13-15-7-3-6-10-18(15)21(14)25(22,23)20-12-11-19(24-2)16-8-4-5-9-17(16)20/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDZXPPCBDPISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxynaphthyl)sulfonyl]-2-methylindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 2
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 3
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 4
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 5
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole
Reactant of Route 6
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole

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